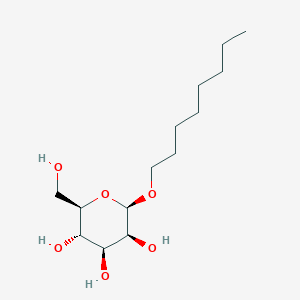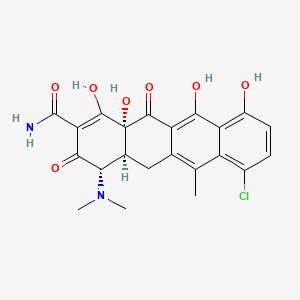![molecular formula C₁₀H₁₄N₂O₂ B1140081 (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] CAS No. 129547-84-8](/img/no-structure.png)
(1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is characterized by the presence of two N-oxide groups, which significantly alter its chemical properties compared to nicotine. The compound is often used in scientific research due to its unique chemical structure and potential biological activities.
科学的研究の応用
(1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of N-oxide groups.
Biology: Investigated for its potential biological activities, including interactions with nicotinic acetylcholine receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand nicotine metabolism.
Industry: Utilized in the development of novel nicotine-based compounds with altered properties.
作用機序
- QdNOs can cause DNA damage, which suggests that their targets may involve nucleic acids or enzymes related to DNA replication and repair .
- QdNOs likely exert their effects through multiple mechanisms. These include:
Target of Action
Mode of Action
Pharmacokinetics
生化学分析
Biochemical Properties
The biochemical properties of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] are largely due to its quinoxaline 1,4-di-N-oxide structure. This structure is characterized by a coordinated covalent bond between nitrogen and oxygen . The N-oxide functional group is neutral, but nitrogen and oxygen possess positive and negative formal charges, respectively . This allows the compound to interact with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the nature and type of substituents present .
Cellular Effects
The cellular effects of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] are diverse and can influence cell function in several ways. For instance, it has been found that quinoxaline 1,4-di-N-oxides can cause DNA damage , which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that quinoxaline 1,4-di-N-oxides can cause DNA damage , suggesting that they may interact with DNA or associated proteins. They may also exert their effects through the production of reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and as bioreductive agents .
Temporal Effects in Laboratory Settings
Given the stability of the N-oxide functional group , it is likely that the compound remains stable over time
Dosage Effects in Animal Models
The effects of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide [20% in ethanol] at different dosages in animal models have not been extensively studied. It is known that quinoxaline 1,4-di-N-oxides have been used as food additives to improve animal growth , suggesting that they may have beneficial effects at certain dosages.
Metabolic Pathways
It is known that the nitrogen cycle pathways, which involve N-oxides, play strategic roles in the metabolism of microorganisms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. One common method is the use of hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods: Industrial production of (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and purity. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.
Reduction: The compound can be reduced back to nicotine or partially reduced to form mono-N-oxide derivatives.
Substitution: The N-oxide groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Oxidation: Higher oxidized derivatives of nicotine.
Reduction: Nicotine and mono-N-oxide derivatives.
Substitution: Various substituted nicotine derivatives depending on the nucleophile used.
類似化合物との比較
Nicotine: The parent compound, with no N-oxide groups.
Nicotine 1’-N-Oxide: A mono-N-oxide derivative of nicotine.
Nicotine 2’-N-Oxide: Another mono-N-oxide derivative.
Uniqueness: (1’RS,2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to the presence of two N-oxide groups, which significantly alter its chemical and biological properties compared to nicotine and its mono-N-oxide derivatives. This makes it a valuable compound for research and potential therapeutic applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol] involves the oxidation of nicotine to form the di-N-oxide derivative.", "Starting Materials": [ "Nicotine", "Hydrogen peroxide", "Ethanol" ], "Reaction": [ "Nicotine is dissolved in ethanol", "Hydrogen peroxide is added to the solution", "The mixture is stirred and heated at a specific temperature for a specific time", "The reaction mixture is cooled and filtered", "The resulting solid is washed with ethanol and dried to obtain (1'RS,2'S)-Nicotine 1,1'-Di-N-Oxide [20per cent in ethanol]" ] } | |
CAS番号 |
129547-84-8 |
分子式 |
C₁₀H₁₄N₂O₂ |
分子量 |
194.23 |
同義語 |
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-Oxide; 3-(1-Methyl-2-pyrrolidinyl)pyridine N,1-Dioxide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


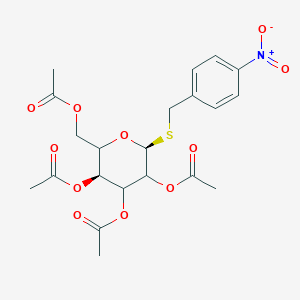
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)
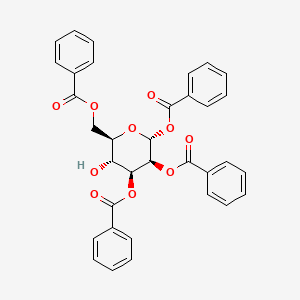
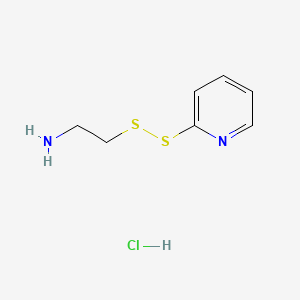
![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
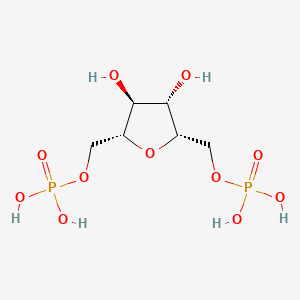
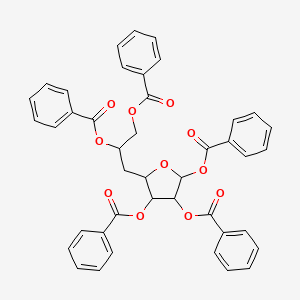
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)


